molecular formula C13H10ClFO B6373970 5-(3-Chloro-5-methylphenyl)-2-fluorophenol CAS No. 1261918-26-6

5-(3-Chloro-5-methylphenyl)-2-fluorophenol

Cat. No.: B6373970
CAS No.: 1261918-26-6
M. Wt: 236.67 g/mol
InChI Key: AQZFCAHWBMKPDC-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-fluorophenol is an organic compound characterized by the presence of a chlorinated and methylated phenyl ring attached to a fluorinated phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a fluorinated phenol under anhydrous conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Similar in structure but with a carbamate group instead of a fluorophenol group.

    3-Chloro-5-methylphenylboronic acid: Contains a boronic acid group instead of a fluorophenol group.

    3,5-Dichlorophenol: Similar but with two chlorine atoms instead of one chlorine and one fluorine atom.

Uniqueness

5-(3-Chloro-5-methylphenyl)-2-fluorophenol is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFCAHWBMKPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684315
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-26-6
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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